4-Desfluoro-2-Fluoro Droperidol
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Overview
Description
4-Desfluoro-2-FluoroDroperidol is a chemical compound that serves as an impurity of Droperidol, a well-known butyrophenone antipsychotic and anti-emetic agent . This compound is characterized by the substitution of fluorine atoms at specific positions on the Droperidol molecule, which can influence its chemical and pharmacological properties.
Preparation Methods
The synthesis of 4-Desfluoro-2-FluoroDroperidol involves several steps, typically starting with the fluorination of precursor molecules. The synthetic route often includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. Reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired substitution pattern .
Industrial production methods for such compounds usually involve large-scale reactions in specialized reactors, followed by purification processes like crystallization or chromatography to isolate the desired product. The exact conditions and reagents can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
4-Desfluoro-2-FluoroDroperidol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the molecule.
Substitution: Halogen exchange reactions can occur, where the fluorine atoms may be replaced by other halogens or functional groups under appropriate conditions
Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction pathway and conditions used.
Scientific Research Applications
4-Desfluoro-2-FluoroDroperidol has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Droperidol and related compounds.
Biology: The compound can be used in studies investigating the biological activity and metabolism of fluorinated butyrophenones.
Medicine: Research into the pharmacological effects of fluorinated derivatives of Droperidol can provide insights into their potential therapeutic uses and side effects.
Industry: It is utilized in the development and optimization of industrial processes for the production of antipsychotic and anti-emetic drugs
Mechanism of Action
The mechanism of action of 4-Desfluoro-2-FluoroDroperidol is similar to that of Droperidol, which primarily involves antagonism of dopamine receptors (D1 and D2) in the central nervous system. This antagonism leads to a reduction in dopamine-mediated neurotransmission, resulting in its antipsychotic and anti-emetic effects. The specific molecular targets and pathways include the inhibition of dopamine receptor activity in the chemoreceptor trigger zone and other subcortical regions of the brain .
Comparison with Similar Compounds
4-Desfluoro-2-FluoroDroperidol can be compared with other fluorinated derivatives of Droperidol and similar butyrophenone compounds. Some similar compounds include:
Droperidol: The parent compound, known for its antipsychotic and anti-emetic properties.
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action but different fluorination pattern.
Fluorobutyrophenones: A class of compounds with varying degrees of fluorination, each with unique pharmacological profiles
The uniqueness of 4-Desfluoro-2-FluoroDroperidol lies in its specific fluorination pattern, which can influence its chemical stability, reactivity, and pharmacological effects compared to other similar compounds.
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[1-[4-(2-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H22FN3O2/c23-18-7-2-1-6-17(18)21(27)10-5-13-25-14-11-16(12-15-25)26-20-9-4-3-8-19(20)24-22(26)28/h1-4,6-9,11H,5,10,12-15H2,(H,24,28) |
InChI Key |
LPKPFLSFSUKGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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